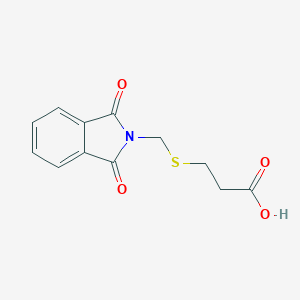

3-(N-Phthalimidoylmethylthio)propanoic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C12H11NO4S |

|---|---|

分子量 |

265.29g/mol |

IUPAC 名称 |

3-[(1,3-dioxoisoindol-2-yl)methylsulfanyl]propanoic acid |

InChI |

InChI=1S/C12H11NO4S/c14-10(15)5-6-18-7-13-11(16)8-3-1-2-4-9(8)12(13)17/h1-4H,5-7H2,(H,14,15) |

InChI 键 |

VXLPEUWULMMAAI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CSCCC(=O)O |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CSCCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-(N-Phthalimidoylmethylthio)propanoic Acid: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(N-Phthalimidoylmethylthio)propanoic acid is a molecule of interest in medicinal chemistry and drug development, acting as a potential building block in the synthesis of more complex bioactive compounds. Its structure, incorporating a phthalimide group, a thioether linkage, and a carboxylic acid moiety, suggests a unique profile of physicochemical properties that are critical for its handling, reactivity, and pharmacokinetic behavior. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, alongside detailed, generalized experimental protocols for their determination. Furthermore, a logical synthetic workflow for its preparation is presented with corresponding visualizations to aid in laboratory synthesis.

Core Physicochemical Properties

Due to the limited availability of experimental data in public literature, the following physicochemical properties for this compound (CAS No. 91570-07-9) have been predicted using established computational models. These values provide a foundational understanding of the molecule's behavior and are intended to guide experimental design.

| Property | Predicted Value | Method of Prediction/Notes |

| Molecular Formula | C₁₂H₁₁NO₄S | - |

| Molecular Weight | 265.29 g/mol | - |

| Melting Point | 130-160 °C | Estimated based on structurally similar compounds and the presence of a crystalline solid. |

| Boiling Point | > 400 °C (decomposes) | High boiling point expected due to molecular weight and polar functional groups. |

| pKa (acidic) | 4.0 - 5.0 | The carboxylic acid proton is the most acidic. |

| logP (Octanol-Water) | 1.5 - 2.5 | Indicates moderate lipophilicity. |

| Aqueous Solubility | Low to moderate | Expected to be sparingly soluble in water, with increased solubility in basic solutions. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the acid-catalyzed condensation of N-(hydroxymethyl)phthalimide with 3-mercaptopropanoic acid. This reaction proceeds via the formation of a stable thionium ion intermediate.

Proposed Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of the target compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

Materials:

-

N-(hydroxymethyl)phthalimide

-

3-mercaptopropanoic acid

-

Concentrated sulfuric acid (catalyst)

-

Glacial acetic acid (solvent)

-

Ethanol (for recrystallization)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve N-(hydroxymethyl)phthalimide (1 equivalent) in glacial acetic acid.

-

To this solution, add 3-mercaptopropanoic acid (1.1 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of cold deionized water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water to remove any residual acid and unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified crystals under vacuum to obtain the final product, this compound.

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, generalized protocols for the experimental determination of the core physicochemical properties.

Melting Point Determination

Caption: Workflow for melting point determination.

Protocol:

-

Ensure the sample of this compound is completely dry and finely powdered.[1]

-

Pack a small amount of the powdered sample into a capillary tube, ensuring a sample height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Prepare a standard solution of approximately 0.1 M sodium hydroxide (NaOH) and accurately determine its concentration.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if solubility is low.

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[2]

-

Immerse the calibrated pH electrode into the analyte solution.

-

Titrate the solution with the standardized NaOH, adding the titrant in small, known increments.[2]

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.[2]

-

Continue the titration past the equivalence point.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.[3]

logP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method

Caption: Workflow for logP determination by the shake-flask method.

Protocol:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.[4]

-

Prepare a stock solution of this compound in the n-octanol-saturated water.

-

In a separatory funnel, combine a known volume of the stock solution with a known volume of the water-saturated n-octanol.

-

Shake the funnel vigorously for a set period (e.g., 5-10 minutes) to allow for partitioning of the compound between the two phases.[5]

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and the octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of the partition coefficient.

Aqueous Solubility Determination

Caption: Workflow for aqueous solubility determination.

Protocol:

-

Add an excess amount of solid this compound to a known volume of deionized water in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.[6]

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., gravimetric analysis after solvent evaporation, UV-Vis spectroscopy, or HPLC).

-

The determined concentration represents the aqueous solubility of the compound at that specific temperature.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data is currently scarce, the predicted values and detailed experimental protocols herein offer a robust starting point for further investigation. The outlined synthetic route provides a clear and logical approach to the preparation of this compound, facilitating its accessibility for further research and development endeavors. As with any chemical compound, appropriate safety precautions should be taken during handling and experimentation.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Comprehensive Guide to the Structure Elucidation of 3-(N-Phthalimidoylmethylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies and data interpretation involved in the structural elucidation of 3-(N-Phthalimidoylmethylthio)propanoic acid. The document outlines a plausible synthetic route, predicted spectroscopic data based on analogous compounds, and the analytical workflow required to confirm its chemical structure.

Chemical Structure and Synthesis

The structure of this compound incorporates a propanoic acid moiety linked via a thioether bond to a methylene group which is, in turn, attached to the nitrogen atom of a phthalimide ring.

A likely synthetic pathway for this compound involves the nucleophilic substitution reaction between N-(chloromethyl)phthalimide and 3-mercaptopropanoic acid. In this proposed reaction, the thiol group of 3-mercaptopropanoic acid acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the phthalimide derivative.

Caption: Chemical structure of this compound.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 3-mercaptopropanoic acid (1.0 eq) and N-(chloromethyl)phthalimide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or potassium carbonate (1.1 eq), to the solution to deprotonate the thiol group, forming a thiolate.

-

Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid and precipitate the product.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the phthalimide, thioether, and propanoic acid functional groups, as well as data from analogous molecules.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.8-7.9 | Multiplet | 4H | Aromatic protons (phthalimide) |

| ~4.5-4.7 | Singlet | 2H | -S-CH₂-N- |

| ~2.8-3.0 | Triplet | 2H | -S-CH₂-CH₂- |

| ~2.5-2.7 | Triplet | 2H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | -COOH |

| ~168-170 | Phthalimide C=O |

| ~134-135 | Aromatic C (quaternary) |

| ~132-133 | Aromatic CH |

| ~123-124 | Aromatic CH |

| ~40-42 | -S-CH₂-N- |

| ~34-36 | -S-CH₂-CH₂- |

| ~30-32 | -CH₂-COOH |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | Carboxylic Acid | O-H stretch |

| ~1770 and ~1700 | Phthalimide | C=O stretch (asymmetric and symmetric) |

| ~1710 | Carboxylic Acid | C=O stretch |

| ~1600 | Aromatic Ring | C=C stretch |

| ~1400 | Phthalimide | C-N stretch |

| ~1300 | Carboxylic Acid | C-O stretch |

| ~720 | Aromatic Ring | C-H bend (ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 281 | [M]⁺ (Molecular Ion) |

| 236 | [M - COOH]⁺ |

| 176 | [Phthalimidoylmethyl-S]⁺ |

| 160 | [Phthalimidoylmethyl]⁺ |

| 147 | [Phthalimide]⁺ |

| 105 | [C₆H₄(CO)]⁺ |

| 77 | [C₆H₅]⁺ |

Structure Elucidation Workflow

The confirmation of the structure of this compound would follow a logical workflow, integrating data from multiple analytical techniques.

Caption: Logical workflow for the structure elucidation of the target compound.

Experimental Protocols: Spectroscopy

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to tetramethylsilane (TMS).

-

-

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For Attenuated Total Reflectance (ATR) IR, place the solid sample directly on the crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

-

Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peak.

-

Biological Context and Potential Applications

While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, its structural motifs suggest potential areas of interest for drug development professionals. The phthalimide group is a known pharmacophore present in various therapeutic agents. The thioether and carboxylic acid functionalities offer sites for further chemical modification and conjugation to other molecules, such as peptides or carrier proteins, for targeted delivery or immunological studies.[1]

Given the lack of established signaling pathways, a hypothetical diagram illustrating its potential role as a hapten in generating an immune response is presented below.

Caption: Potential immunological pathway involving the compound as a hapten.

This guide provides a foundational framework for the synthesis and comprehensive structural analysis of this compound. The presented protocols and predicted data serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

References

The Potent Biological Activities of Sulfur-Containing Phthalimide Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phthalimide scaffold, a privileged structure in medicinal chemistry, has been the foundation for a diverse array of therapeutic agents. The incorporation of sulfur-containing moieties into the phthalimide framework has emerged as a promising strategy, leading to the discovery of novel analogues with potent and varied biological activities. This technical guide provides an in-depth exploration of the biological landscape of these sulfur-containing phthalimide derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying mechanisms of action to facilitate further research and drug development in this exciting field.

Anticancer Activity

Sulfur-containing phthalimide analogues have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis through various signaling pathways.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various sulfur-containing phthalimide analogues has been evaluated using standardized assays, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-Phthalimides | Compound 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [1] |

| Compound 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [1] | |

| Compound 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [1] | |

| Benzothiazole-Phthalimide | Not specified | Various human carcinoma cell lines | Cytotoxic potential demonstrated | [2][3] |

| Phthalimide-capped Benzenesulfonamides | Compound 1 | - | - | [4] |

| Compound 4 | - | - | [4] | |

| Compound 10 | - | - | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the sulfur-containing phthalimide analogues for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[5]

Signaling Pathways in Anticancer Activity

Sulfur-containing phthalimide analogues can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The PI3K/AKT and MAPK/ERK signaling pathways are often implicated in these processes.[6][7]

References

- 1. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Mechanism of Action of 3-(N-Phthalimidoylmethylthio)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(N-Phthalimidoylmethylthio)propanoic acid is a molecule combining a phthalimide group and a thioether linkage to a propanoic acid backbone. While direct pharmacological studies on this specific compound are not extensively available in the public domain, its structural motifs—the phthalimide ring and the thioether group—are present in numerous biologically active molecules. This guide delineates the theoretical mechanisms of action of this compound by extrapolating from the known activities of structurally related phthalimide and thioether-containing compounds. The proposed mechanisms are speculative and intended to provide a foundation for future experimental investigation.

Based on existing literature, the biological activities of phthalimide derivatives are diverse, encompassing anti-inflammatory, immunomodulatory, anticancer, and enzyme inhibitory effects[1][2]. Similarly, thioether-containing compounds are recognized for their roles in medicinal chemistry, with applications as anticancer and antimicrobial agents[3][4][5]. Therefore, the theoretical mechanism of action for this compound could involve one or more of the pathways detailed below.

I. Potential as an Enzyme Inhibitor

The phthalimide moiety is a common scaffold in various enzyme inhibitors. It is plausible that this compound could exhibit inhibitory activity against several classes of enzymes.

A. Carbonic Anhydrase Inhibition

Theoretical Mechanism: Phthalimide-based structures have been successfully developed as potent inhibitors of human carbonic anhydrase (hCA) isozymes[6][7]. These enzymes play crucial roles in physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and some cancers[6]. The mechanism of inhibition by related phthalimide compounds often involves the interaction of the phthalimide ring and associated functionalities with the zinc ion in the enzyme's active site and surrounding amino acid residues.

Supporting Data: A series of phthalimide-capped benzene sulphonamides demonstrated potent inhibition of hCA I and hCA II, with some compounds showing nanomolar efficacy and selectivity for hCA II over hCA I[7].

Quantitative Data on Related Phthalimide Derivatives:

| Compound Class | Target Enzyme | Ki (nM) | Reference Compound | Ki (nM) |

| Phthalimide-capped benzene sulphonamides | hCA I | 28.5 | Acetazolamide | 250 |

| hCA II | 2.2 | Acetazolamide | 12 |

B. Cytochrome P450 Inhibition

Theoretical Mechanism: A significant portion of tested phthalimide derivatives have shown inhibitory effects on cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19[8]. These enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions. The inhibitory action is likely due to the phthalimide structure binding to the active site of the enzyme.

Supporting Data: In a high-throughput screening of 480 phthalimide derivatives, over half of the compounds led to more than 50% inhibition of both CYP2C9 and CYP2C19 at a concentration of 10 µM[8].

II. Potential Anti-inflammatory and Immunomodulatory Activity

The phthalimide group is famously associated with the immunomodulatory drug thalidomide and its analogs. This suggests a strong possibility for this compound to possess anti-inflammatory properties.

A. Inhibition of Pro-inflammatory Cytokines

Theoretical Mechanism: A primary mechanism for the anti-inflammatory effects of many phthalimide derivatives is the downregulation of pro-inflammatory cytokine production, most notably tumor necrosis factor-alpha (TNF-α)[1][9]. This can occur through various pathways, including the modulation of transcription factors such as NF-κB.

Supporting Data: Phthalimide derivatives have been shown to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated macrophage-like cells[1]. Some compounds have demonstrated significantly greater potency than thalidomide in this regard.

B. Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Theoretical Mechanism: The overproduction of nitric oxide (NO) by iNOS is a key factor in the pathophysiology of inflammation[9]. Certain phthalimide analogs have been found to suppress the expression of iNOS at both the mRNA and protein levels, thereby reducing NO production[9]. This action is often linked to the suppression of upstream signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway[9].

Quantitative Data on a Related Phthalimide Analog (Compound IIh):

| Assay | Cell Line | Stimulant | IC50 |

| Nitric Oxide Production | RAW264.7 | LPS | 8.7 µg/mL |

C. Cyclooxygenase (COX) Inhibition

Theoretical Mechanism: Some N-functionalized phthalimides have demonstrated inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2)[1]. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Supporting Data: Certain N-substituted phthalimides with a but-2-yn-1-yl linker showed 72-75% inhibition of COX-1 and COX-2 at a 5 μM concentration[1].

Signaling Pathway for Potential Anti-inflammatory Action:

Caption: Potential anti-inflammatory mechanisms of action.

III. Potential Anticancer Activity

The presence of a thioether linkage in heterocyclic compounds has been associated with anticancer properties[3][4].

Theoretical Mechanism: Thioether-containing compounds may exert cytotoxic effects on cancer cells through various mechanisms, which could include the induction of apoptosis, cell cycle arrest, or the inhibition of signaling pathways crucial for cancer cell proliferation and survival. The specific mechanism would depend on the overall structure of the molecule and the cancer cell type.

Supporting Data: A review of thioether-containing heterocyclic compounds highlighted their potential as a new class of potent and effective anti-cancer agents, with demonstrated cytotoxicities against various cancer cell lines[3][4].

IV. Potential Antimicrobial Activity

Phthalimide derivatives have been reported to exhibit activity against various microbial pathogens, including bacteria and mycobacteria[2][10].

Theoretical Mechanism: One proposed mechanism for the antibacterial action of some phthalimide derivatives is the inhibition of DNA gyrase[10]. This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The phthalimide ring, along with other structural features, may interact with the enzyme's active site.

Logical Relationship for DNA Gyrase Inhibition:

Caption: Proposed mechanism of antimicrobial action.

V. Experimental Protocols for Mechanism Elucidation

To investigate the theoretical mechanisms of action of this compound, the following experimental protocols are proposed.

A. Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against various hCA isozymes. Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CA isozymes (e.g., hCA I, II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in an appropriate buffer (e.g., Tris-SO4).

-

Inhibition Assay: The assay is performed in a 96-well plate. The compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme at various concentrations.

-

Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The hydrolysis of the substrate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).

-

Data Analysis: The initial reaction rates are calculated. IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Ki values can be determined using the Cheng-Prusoff equation.

B. TNF-α Secretion Assay in LPS-Stimulated Macrophages

Objective: To assess the effect of the compound on the production of TNF-α. Methodology:

-

Cell Culture: A murine macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

-

Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the compound for a specified time (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production and co-incubated with the compound for a further period (e.g., 24 hours).

-

TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of TNF-α production is calculated relative to the LPS-only treated control. IC50 values are then determined.

Experimental Workflow for TNF-α Assay:

Caption: Workflow for TNF-α secretion assay.

C. In Vitro Anticancer Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of the compound on various cancer cell lines. Methodology:

-

Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the compound for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values, the concentration at which 50% of cell growth is inhibited, are determined.

The theoretical mechanisms of action for this compound are multifaceted, drawing upon the well-documented biological activities of its core phthalimide and thioether structures. The most plausible activities include enzyme inhibition (carbonic anhydrase, cytochrome P450), anti-inflammatory effects (via inhibition of TNF-α, iNOS, and COX), and potential anticancer and antimicrobial properties. The experimental protocols outlined provide a roadmap for the systematic evaluation of these hypotheses. Further research is imperative to elucidate the precise molecular targets and signaling pathways modulated by this compound, thereby defining its therapeutic potential.

References

- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

3-(N-Phthalimidoylmethylthio)propanoic Acid: A Technical Guide for Hapten Application in Antigen Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of 3-(N-Phthalimidoylmethylthio)propanoic acid as a hapten for the development of immunogens and subsequent antibody production. This document outlines the synthesis of the hapten, its conjugation to carrier proteins, and detailed protocols for immunization and antibody characterization.

Introduction to this compound as a Hapten

Haptens are small molecules that are not immunogenic on their own but can elicit an immune response when conjugated to a larger carrier molecule, typically a protein.[1][2] this compound is a hapten that possesses a terminal carboxyl group, making it suitable for covalent linkage to primary amine groups on carrier proteins.[3] The phthalimide moiety provides a distinct antigenic determinant, while the propanoic acid chain acts as a spacer arm to ensure the hapten is accessible for recognition by the immune system. The thioether linkage offers stability to the overall structure. By conjugating this hapten to immunogenic carriers like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), it is possible to generate antibodies with specificity for the phthalimidoylmethylthio group, which can be valuable tools in various immunoassays and diagnostic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₄S |

| Molecular Weight | 265.28 g/mol |

| CAS Number | 91570-07-9[3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| Reactive Group | Carboxylic Acid (-COOH) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the hapten, its conjugation to carrier proteins, immunization of laboratory animals, and the characterization of the resulting antibodies.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of N-(hydroxymethyl)phthalimide with 3-mercaptopropanoic acid. This reaction forms a stable thioether bond.

Materials:

-

N-(hydroxymethyl)phthalimide

-

3-mercaptopropanoic acid

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Dean-Stark apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of N-(hydroxymethyl)phthalimide and 3-mercaptopropanoic acid in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Reflux the reaction mixture for several hours, collecting the water that azeotropically distills off in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the final product under vacuum and characterize it using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Caption: Workflow for the synthesis of the hapten.

Conjugation of Hapten to Carrier Proteins (KLH and BSA) using EDC/NHS Chemistry

The carboxyl group of the hapten can be coupled to primary amines on carrier proteins like KLH (for immunization) and BSA (for coating in ELISA) using a two-step procedure involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5]

Materials:

-

This compound (Hapten)

-

Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Glycine or Tris, pH 7.5

-

Dialysis tubing (10 kDa MWCO) or desalting columns

Procedure:

-

Hapten Activation: a. Dissolve the hapten in a minimal amount of DMSO or DMF, then dilute with Conjugation Buffer. b. Add a molar excess of EDC and NHS (or Sulfo-NHS) to the hapten solution. A common starting molar ratio is Hapten:EDC:NHS of 1:2:5.[5] c. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated hapten.

-

Carrier Protein Preparation: a. Dissolve the carrier protein (KLH or BSA) in Coupling Buffer.

-

Conjugation: a. Immediately add the activated hapten solution to the carrier protein solution. b. Adjust the pH of the reaction mixture to 7.2-8.0 if necessary. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[5]

-

Quenching: a. Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. b. Incubate for 30 minutes at room temperature.

-

Purification: a. Purify the hapten-carrier conjugate by extensive dialysis against PBS at 4°C or by using a desalting column to remove unreacted hapten and coupling reagents.

-

Characterization: a. Determine the protein concentration of the conjugate using a protein assay (e.g., BCA assay). b. Estimate the hapten-to-carrier molar coupling ratio using methods such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance peak.

Caption: Workflow for hapten-carrier conjugation.

Immunization Protocol

This protocol describes a general procedure for immunizing mice to generate a polyclonal antibody response against the hapten.

Materials:

-

Hapten-KLH conjugate (Immunogen)

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Syringes and needles (e.g., 25-27 gauge)

-

BALB/c mice (female, 6-8 weeks old)

Procedure:

-

Primary Immunization (Day 0): a. Prepare an emulsion by mixing an equal volume of the immunogen solution (e.g., 100 µg of Hapten-KLH in 100 µL PBS) with CFA. b. Emulsify by vortexing or repeated passage through a syringe until a stable, thick, white emulsion is formed. c. Inject each mouse with 200 µL of the emulsion, typically via intraperitoneal (IP) or subcutaneous (SC) routes at multiple sites.[6][7]

-

Booster Immunizations (e.g., Day 14, 28, 42): a. Prepare an emulsion of the immunogen (e.g., 50 µg of Hapten-KLH in 100 µL PBS) with an equal volume of IFA.[6] b. Administer booster injections every 2-3 weeks following the primary immunization.

-

Test Bleed and Titer Determination: a. Collect a small amount of blood (test bleed) from the tail vein 7-10 days after the second or third booster injection.[7] b. Separate the serum and determine the antibody titer by indirect ELISA (see Protocol 3.4).

-

Final Boost and Collection: a. Once a high antibody titer is achieved, administer a final booster injection without adjuvant (e.g., 50-100 µg in PBS) 3-4 days before the final blood collection or spleen harvesting for monoclonal antibody production.[8] b. Collect blood via cardiac puncture under terminal anesthesia to obtain a larger volume of polyclonal antiserum.

Antibody Titer Determination by Indirect ELISA

An indirect ELISA is used to measure the concentration (titer) of specific antibodies against the hapten in the immunized animal's serum.[9][10]

Materials:

-

Hapten-BSA conjugate (Coating Antigen)

-

96-well ELISA plates

-

Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

-

Wash Buffer: PBS with 0.05% Tween 20 (PBST)

-

Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBST

-

Serum samples from immunized and control animals

-

Secondary Antibody: HRP-conjugated anti-mouse IgG

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

-

Stop Solution: 2 M H₂SO₄

-

Microplate reader

Procedure:

-

Plate Coating: a. Dilute the Hapten-BSA conjugate to 1-10 µg/mL in Coating Buffer. b. Add 100 µL of the diluted conjugate to each well of a 96-well plate. c. Incubate overnight at 4°C or for 2 hours at 37°C.[11]

-

Washing and Blocking: a. Wash the plate 3 times with Wash Buffer. b. Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

-

Primary Antibody Incubation: a. Wash the plate 3 times with Wash Buffer. b. Prepare serial dilutions of the mouse serum (e.g., starting from 1:100) in Blocking Buffer. c. Add 100 µL of each dilution to the wells. Include a negative control (pre-immune serum). d. Incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: a. Wash the plate 3 times with Wash Buffer. b. Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. c. Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

-

Detection: a. Wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. c. Stop the reaction by adding 50 µL of Stop Solution.

-

Data Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background (e.g., 2-3 times the absorbance of the negative control).

Data Presentation (Illustrative)

As no specific experimental data for this compound as a hapten is publicly available, the following tables present illustrative data for guidance.

Table 1: Hapten-Carrier Conjugation Results (Hypothetical)

| Conjugate | Carrier Protein | Molar Ratio (Hapten:Protein) | Protein Concentration |

| Imm-001 | KLH | 25:1 | 1.5 mg/mL |

| EIA-001 | BSA | 18:1 | 2.0 mg/mL |

Table 2: Antibody Titer Determination by Indirect ELISA (Hypothetical)

| Mouse ID | Serum Dilution | Absorbance (450 nm) | Titer |

| Mouse 1 | 1:64,000 | 0.85 | 64,000 |

| Mouse 2 | 1:128,000 | 0.92 | 128,000 |

| Pre-immune | 1:100 | 0.11 | <100 |

Table 3: Antibody Characterization (Hypothetical)

| Antibody Lot | Affinity Constant (Kₐ) | IC₅₀ (Hapten) | Cross-reactivity (%) |

| Poly-001 | 1.5 x 10⁸ M⁻¹ | 25 ng/mL | Phthalimide: 5%3-Mercaptopropanoic acid: <0.1% |

Signaling Pathways and Logical Relationships

The immune response to a hapten-carrier conjugate involves the activation of both B cells and T helper cells.

Caption: B-cell activation by a hapten-carrier conjugate.[12]

This pathway illustrates that B cells recognize the hapten portion of the conjugate via their B-cell receptors.[12] The entire conjugate is then internalized, and peptides from the carrier protein are presented on MHC class II molecules to helper T cells.[12] This T-cell help is crucial for the activation, proliferation, and differentiation of the B cell into antibody-secreting plasma cells and memory B cells.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Hapten - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. Standard Immunization of Mice, Rats, and Hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]

- 8. Immunization protocol. EuroMAbNet [euromabnet.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. microbenotes.com [microbenotes.com]

- 12. Multivalent Antigens for Promoting B and T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Frontiers for 3-(N-Phthalimidoylmethylthio)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-(N-Phthalimidoylmethylthio)propanoic acid is a molecule combining the structural features of a phthalimide group and a mercaptopropanoic acid derivative. While specific research on this compound is limited, its constituent moieties are well-known pharmacophores, suggesting a range of potential therapeutic applications. The phthalimide scaffold is present in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Similarly, mercaptopropanoic acid derivatives have been explored for their roles in various biological processes. This technical guide outlines potential research areas for this compound, providing a framework for its systematic investigation. The document details hypothetical experimental protocols and data presentation structures to guide future research endeavors.

Potential Research Areas

Based on the known activities of phthalimide and mercaptopropanoic acid derivatives, the following areas represent promising avenues for investigation:

-

Anticancer Activity: Phthalimide derivatives have demonstrated significant potential as anticancer agents.[2][3] Research could focus on evaluating the cytotoxicity of this compound against various cancer cell lines. Mechanistic studies could explore its effects on cell cycle progression, apoptosis, and key signaling pathways implicated in cancer, such as NF-κB or MAPK pathways.

-

Anti-inflammatory Properties: Both phthalimide and propionic acid derivatives are known for their anti-inflammatory effects.[1][2][5] Investigations could assess the ability of the target compound to inhibit pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and reduce the production of inflammatory cytokines (e.g., TNF-α, IL-6) in relevant cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.

-

Antimicrobial and Antifungal Potential: Various phthalimide and propionic acid derivatives have been reported to possess antimicrobial and antifungal properties.[4][6][7][8] The compound could be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC). Further studies could investigate its mechanism of action, for instance, by examining its effect on microbial cell wall synthesis or DNA gyrase.

-

Antioxidant Capacity: The presence of a thiol group suggests potential antioxidant activity. Research in this area would involve evaluating the compound's ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Its protective effects against oxidative stress-induced cell damage could also be explored.

Hypothetical Data Presentation

Quantitative data from these investigations should be summarized in clear, structured tables for comparative analysis.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD |

| MCF-7 | Breast | Data to be determined |

| A549 | Lung | Data to be determined |

| HeLa | Cervical | Data to be determined |

| K562 | Leukemia | Data to be determined |

IC₅₀: Half-maximal inhibitory concentration; SD: Standard Deviation.

Table 2: Anti-inflammatory Activity of this compound

| Assay | Endpoint | IC₅₀ (µM) ± SD |

| COX-1 Inhibition | Enzyme Activity | Data to be determined |

| COX-2 Inhibition | Enzyme Activity | Data to be determined |

| TNF-α Production (LPS-stimulated RAW 264.7) | Cytokine Level | Data to be determined |

| IL-6 Production (LPS-stimulated RAW 264.7) | Cytokine Level | Data to be determined |

IC₅₀: Half-maximal inhibitory concentration; SD: Standard Deviation.

Table 3: Antimicrobial Activity of this compound

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | Data to be determined |

| Escherichia coli | Gram-negative bacteria | Data to be determined |

| Candida albicans | Fungus | Data to be determined |

| Aspergillus niger | Fungus | Data to be determined |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and validation of findings.

3.1. Synthesis of this compound

A potential synthetic route involves the reaction of N-(bromomethyl)phthalimide with 3-mercaptopropanoic acid in the presence of a suitable base.

-

Materials: N-(bromomethyl)phthalimide, 3-mercaptopropanoic acid, triethylamine, dichloromethane (DCM).

-

Procedure:

-

Dissolve 3-mercaptopropanoic acid (1 equivalent) and triethylamine (1.1 equivalents) in DCM.

-

Add a solution of N-(bromomethyl)phthalimide (1 equivalent) in DCM dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

3.2. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, K562) and a non-cancerous control cell line.

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

-

3.3. COX Inhibition Assay

-

Assay Kits: Commercially available COX-1 and COX-2 inhibitor screening kits.

-

Procedure:

-

Follow the manufacturer's protocol for the specific kit used.

-

Typically, this involves incubating the COX enzyme with the test compound and arachidonic acid.

-

The production of prostaglandin is measured, often via a colorimetric or fluorescent readout.

-

Calculate the percentage of inhibition at various compound concentrations to determine the IC₅₀ value.

-

3.4. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Microbial Strains: Relevant pathogenic bacterial and fungal strains.

-

Procedure:

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Incubate the plates under appropriate conditions (temperature, time).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Visualizations of Potential Mechanisms and Workflows

Workflow for Investigating Anticancer Activity

A potential experimental workflow for evaluating the anticancer properties of the target compound.

Hypothesized Signaling Pathway Inhibition

A diagram illustrating the hypothesized inhibition of the NF-κB signaling pathway.

This compound presents a compelling subject for further research due to the established biological activities of its constituent chemical groups. The proposed research areas, data presentation formats, and experimental protocols in this guide provide a robust framework for a thorough investigation of its therapeutic potential. A systematic approach, as outlined, will be crucial in elucidating the pharmacological profile of this compound and determining its viability as a lead for novel drug development.

References

- 1. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. [PDF] Recent Advances and Future Prospects of Phthalimide Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 3-(N-Phthalimidoylmethylthio)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3-(N-Phthalimidoylmethylthio)propanoic acid (CAS No. 91570-07-9). Due to the limited availability of public experimental data, this guide presents a proposed synthetic pathway and predicted spectroscopic data based on established chemical principles and analysis of analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction of N-(chloromethyl)phthalimide with 3-mercaptopropanoic acid. In this reaction, the thiol group of 3-mercaptopropanoic acid acts as a nucleophile, displacing the chloride from N-(chloromethyl)phthalimide to form the desired thioether linkage. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Experimental Protocol:

-

Materials:

-

N-(chloromethyl)phthalimide

-

3-mercaptopropanoic acid

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 3-mercaptopropanoic acid (1.0 eq.) in dichloromethane, triethylamine (1.1 eq.) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at 0 °C for 15-20 minutes.

-

A solution of N-(chloromethyl)phthalimide (1.0 eq.) in dichloromethane is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with deionized water and brine.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for structurally related compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.85 | Multiplet | 2H | Aromatic protons (phthalimide) |

| ~7.75 | Multiplet | 2H | Aromatic protons (phthalimide) |

| ~4.90 | Singlet | 2H | N-CH₂-S |

| ~2.90 | Triplet | 2H | S-CH₂- |

| ~2.70 | Triplet | 2H | -CH₂-COOH |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~168 | C=O (phthalimide) |

| ~134 | Aromatic CH (phthalimide) |

| ~132 | Quaternary aromatic C (phthalimide) |

| ~124 | Aromatic CH (phthalimide) |

| ~40 | N-CH₂-S |

| ~34 | -CH₂-COOH |

| ~28 | S-CH₂- |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1770 | Strong | C=O stretch (phthalimide, asymmetric) |

| ~1710 | Strong | C=O stretch (phthalimide, symmetric and carboxylic acid) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1400 | Medium | C-N stretch |

| ~720 | Strong | C-H bend (aromatic, ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 281 | [M]⁺ (Molecular Ion) |

| 236 | [M - COOH]⁺ |

| 160 | [Phthalimidomethyl cation, C₉H₆NO₂]⁺ |

| 147 | [Phthalimide]⁺ |

| 132 | [C₈H₄O₂]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthesis of this compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values and have not been experimentally verified from publicly accessible sources. This information is intended for research and informational purposes only. Experimental verification is recommended.

Methodological & Application

Application Notes: Thiol-Modification of Proteins using 3-(N-Phthalimidoylmethylthio)propanoic Acid

References

Application Notes and Protocols for 3-(N-Phthalimidoylmethylthio)propanoic Acid in Immunoassay Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(N-Phthalimidoylmethylthio)propanoic acid is a hapten containing a terminal carboxyl group, making it suitable for conjugation to carrier proteins for the purpose of generating antibodies against small molecules.[1][2] Haptens are small molecules that can elicit an immune response only when attached to a large carrier, such as a protein.[3][] The resulting hapten-carrier conjugate can be used as an immunogen to produce antibodies specific to the hapten. These antibodies are critical components in the development of sensitive and specific immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), for the detection and quantification of the target small molecule.

The phthalimide group in this compound serves as a protecting group for the thiol functionality. This protected thiol offers the potential for alternative conjugation strategies following deprotection, allowing for site-specific attachment to thiol-reactive sites on proteins or surfaces.

These application notes provide a detailed protocol for the conjugation of this compound to a carrier protein via its carboxyl group using carbodiimide chemistry. Additionally, a protocol for the deprotection of the phthalimide group to expose the free thiol is included for researchers interested in alternative conjugation approaches.

Data Presentation

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₁NO₄S |

| Molecular Weight | 281.29 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

| Functional Groups | Carboxylic acid, Phthalimide-protected thiol |

Table 2: Common Carrier Proteins for Hapten Conjugation

| Carrier Protein | Molecular Weight (kDa) | Functional Groups for Conjugation | Key Features |

| Bovine Serum Albumin (BSA) | ~66.5 | Primary amines (Lysine residues) | High solubility, immunogenic, readily available |

| Keyhole Limpet Hemocyanin (KLH) | 4.5 x 10⁵ - 1.3 x 10⁷ | Primary amines (Lysine residues) | Highly immunogenic, large size enhances immune response |

| Ovalbumin (OVA) | ~45 | Primary amines (Lysine residues) | Less immunogenic than KLH, often used for screening assays |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carrier Protein via Carbodiimide Chemistry

This protocol describes the conjugation of the carboxyl group of the hapten to the primary amine groups of a carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

Carrier protein (e.g., BSA, KLH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Preparation of Hapten Solution:

-

Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL).

-

-

Activation of Hapten:

-

In a separate tube, add the desired molar excess of the hapten solution to the Activation Buffer.

-

Add a 1.5-fold molar excess of both EDC and NHS to the hapten solution.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl group of the hapten.

-

-

Preparation of Carrier Protein Solution:

-

Dissolve the carrier protein in Conjugation Buffer to a final concentration of 5-10 mg/mL.

-

-

Conjugation Reaction:

-

Immediately add the activated hapten solution to the carrier protein solution.

-

The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20-50 fold molar excess of hapten is recommended.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.

-

-

Purification of the Conjugate:

-

Remove unreacted hapten and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

-

Collect the protein-containing fractions, which can be identified by monitoring the absorbance at 280 nm.

-

-

Characterization of the Conjugate:

-

Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA assay).

-

The hapten-to-protein conjugation ratio can be estimated using MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a unique absorbance wavelength.

-

Protocol 2: Deprotection of the Phthalimide Group to Generate a Free Thiol

This protocol describes the removal of the phthalimide protecting group to expose the free thiol, which can then be used for conjugation to thiol-reactive linkers (e.g., maleimides).

Materials:

-

This compound or the protein conjugate from Protocol 1

-

Hydrazine monohydrate or Ethanedithiol

-

Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Dissolution:

-

Dissolve the phthalimide-protected compound in DMF.

-

-

Deprotection Reaction:

-

Add a 10-20 fold molar excess of hydrazine monohydrate to the solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

-

Alternatively, for a milder deprotection, ethanedithiol in the presence of a base can be used.

-

-

Purification:

-

If starting with the free hapten, the deprotected product can be purified by chromatography.

-

If deprotecting a protein conjugate, the excess hydrazine and by-products can be removed using a desalting column equilibrated with PBS, pH 7.2.

-

-

Quantification of Free Thiols (for protein conjugates):

-

The number of free thiol groups on the protein conjugate can be quantified using Ellman's Reagent (DTNB).

-

Visualizations

Caption: Workflow for conjugating the hapten to a carrier protein.

Caption: Simplified signaling pathway for antibody production.

Caption: Logical relationship of components in immunoassay development.

References

Application Notes and Protocols for the Synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid. This compound is a hapten featuring a terminal carboxyl group, making it suitable for conjugation to proteins and other biomolecules for applications in immunology and drug development. The synthesis involves the S-alkylation of 3-mercaptopropanoic acid with N-(chloromethyl)phthalimide. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

This compound is a bifunctional molecule of interest in bioconjugate chemistry. The phthalimide group provides a stable, protected amino functionality, while the terminal carboxylic acid allows for covalent linkage to primary amines on proteins or other carriers through amide bond formation. This makes it a valuable tool for the development of immunogens, antibody production, and targeted drug delivery systems. The synthetic route described herein is a straightforward and efficient method for the preparation of this versatile chemical entity.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the thiol group of 3-mercaptopropanoic acid acts as a nucleophile, attacking the electrophilic methylene carbon of N-(chloromethyl)phthalimide. A non-nucleophilic base is used to deprotonate the thiol, increasing its nucleophilicity.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |

| N-(Chloromethyl)phthalimide | C₉H₆ClNO₂ | 195.60 | 17564-64-6 | ≥97% | Sigma-Aldrich |

| 3-Mercaptopropanoic acid | C₃H₆O₂S | 106.14 | 107-96-0 | ≥99% | Sigma-Aldrich |

| Triethylamine | (C₂H₅)₃N | 101.19 | 121-44-8 | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M aqueous solution | Fisher Scientific |

| Sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous | Fisher Scientific |

Table 2: Expected Product Characterization

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₁₁NO₄S |

| Molar Mass | 265.29 g/mol |

| Melting Point | Not reported, expected >100 °C |

| ¹H NMR (CDCl₃, δ) | ~7.8-7.9 (m, 4H, Ar-H), ~4.9 (s, 2H, N-CH₂-S), ~2.9 (t, 2H, S-CH₂), ~2.7 (t, 2H, CH₂-COOH), ~10-12 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, δ) | ~178 (C=O, acid), ~168 (C=O, imide), ~134 (Ar-C), ~132 (Ar-C), ~123 (Ar-C), ~40 (N-CH₂-S), ~34 (S-CH₂), ~30 (CH₂-COOH) |

| IR (KBr, cm⁻¹) | ~3300-2500 (br, O-H), ~1770 & 1715 (C=O, imide), ~1700 (C=O, acid), ~1400 (C-N), ~720 (C-S) |

Experimental Protocol

1. Materials and Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or argon inlet

-

Dropping funnel

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

NMR spectrometer

-

IR spectrometer

-

Melting point apparatus

2. Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-mercaptopropanoic acid (1.06 g, 10 mmol).

-

Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) to the flask and stir until the 3-mercaptopropanoic acid is fully dissolved.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add triethylamine (2.8 mL, 20 mmol) to the cooled solution via a syringe or dropping funnel over 5 minutes. Stir the mixture for an additional 15 minutes at 0 °C.

-

Addition of Electrophile: In a separate beaker, dissolve N-(chloromethyl)phthalimide (1.96 g, 10 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours under a nitrogen atmosphere.

-

Workup:

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer with 1 M HCl (2 x 30 mL) to remove excess triethylamine.

-

Wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Product:

-

Filter off the sodium sulfate.

-

Remove the DCM under reduced pressure using a rotary evaporator to obtain a crude solid.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.

-

Alternatively, the crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Analytical Detection of 3-(N-Phthalimidoylmethylthio)propanoic Acid

Introduction

3-(N-Phthalimidoylmethylthio)propanoic acid is a molecule of interest in various fields, including drug development and metabolic research. Accurate and sensitive detection of this compound is crucial for understanding its properties, metabolism, and potential applications. This document provides detailed application notes and protocols for the analytical detection of this compound. While specific validated methods for this exact analyte are not widely published, this guide details robust analytical strategies based on methods for structurally similar compounds, such as 3-(methylthio)propanoic acid (MTPA).[1][2][3][4] The protocols provided herein are intended to serve as a comprehensive starting point for researchers to develop and validate methods for the target analyte.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods are chosen for their high sensitivity and selectivity, which are critical for the analysis of trace levels of target compounds in complex matrices. Due to the polar nature and low volatility of the target analyte, chemical derivatization is a key step in the sample preparation process to enhance chromatographic performance and detection sensitivity.[3]

Analytical Methods Overview

The detection of this compound can be approached using two primary analytical platforms:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like the target analyte, a derivatization step is necessary to increase volatility.[2][3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that is ideal for the analysis of polar and non-volatile compounds in complex matrices. Derivatization can also be employed in LC-MS/MS to improve chromatographic retention and ionization efficiency.[1][5]

Quantitative Data Summary for Related Compounds

The following table summarizes typical performance characteristics of analytical methods for the quantification of structurally related compounds, such as 3-(methylthio)propanoic acid (MTPA) and other short-chain fatty acids. These values can serve as a benchmark for the development and validation of a method for this compound.

| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS)[6] | High-Performance Liquid Chromatography (HPLC-UV)[6] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5] |

| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |

| Precision (% RSD) | < 15% | < 20% | < 15% |

| Limit of Detection (LOD) | 0.1 - 1 µM | 1 - 5 µM | 10 - 2500 ng/mL (analyte dependent) |

| Limit of Quantification (LOQ) | 0.5 - 5 µM | 5 - 20 µM | 10 - 2500 ng/mL (analyte dependent) |

| Specificity | High (Mass-to-charge ratio detection) | Moderate (Dependent on chromatographic resolution) | Very High (Precursor-product ion transitions) |

| Sample Throughput | Moderate | High | High |

Experimental Protocols

Protocol 1: GC-MS Analysis with Silylation Derivatization

This protocol describes the analysis of propanoic acid derivatives in a biological matrix (e.g., plasma) using GC-MS following silylation.

1. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of an appropriate internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to a new tube.

-

Acidify the supernatant with 10 µL of 1M HCl.[2]

-

Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]

2. Derivatization (Silylation):

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.[2]

-

Cap the vial tightly and heat at 60°C for 30 minutes.[2]

-

Cool to room temperature before injection into the GC-MS system.[3]

3. GC-MS Conditions:

-

GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.[2]

-

Injector Temperature: 250°C.[2]

-

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

-

MS Ion Source Temperature: 230°C.[2]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-